molecular formula C8H7F3N4 B8709000 6-Ethyl-2-(trifluoromethyl)-1H-purine

6-Ethyl-2-(trifluoromethyl)-1H-purine

Cat. No.: B8709000
M. Wt: 216.16 g/mol
InChI Key: AZBMUJPYQZIDGF-UHFFFAOYSA-N
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Description

6-Ethyl-2-(trifluoromethyl)-1H-purine (CAS 658707-89-2) is a synthetically designed purine derivative of significant interest in medicinal chemistry and oncology research. Purines represent a privileged scaffold in drug discovery, serving as fundamental building blocks for a wide range of bioactive molecules . This compound features specific substitutions at the 2- and 6- positions of the purine core, a pattern known to yield compounds with enhanced binding affinity and selectivity toward various biological targets, particularly kinases . Recent studies highlight the promise of purine derivatives structurally similar to this compound. Research has identified related p-trifluoromethyl-substituted aryl purine compounds that exhibit promising submicromolar antiproliferative activity against several malignant tumor cell lines . The presence of the trifluoromethyl (CF3) group is a critical feature, as it can positively alter the biochemical properties of a molecule by increasing its metabolic stability and lipophilicity, which often enhances cell membrane permeability . The primary research value of this compound lies in its potential as a precursor or investigational tool in the development of novel targeted cancer therapies. Purine-based compounds are extensively investigated as potent kinase inhibitors, antimetabolites, and agents that interfere with DNA replication and cell division, leading to programmed cell death . Researchers can utilize this building block to explore its efficacy and mechanism of action in various biochemical and cell-based assays. The molecular formula for this compound is C8H7F3N4, and it has a molecular weight of 216.16 g/mol . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

6-ethyl-2-(trifluoromethyl)-7H-purine

InChI

InChI=1S/C8H7F3N4/c1-2-4-5-6(13-3-12-5)15-7(14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13,14,15)

InChI Key

AZBMUJPYQZIDGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC(=N1)C(F)(F)F)N=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Key Properties Applications/Findings
6-Ethyl-2-(trifluoromethyl)-1H-purine 6-Ethyl, 2-CF₃ High lipophilicity; potential metabolic stability due to CF₃ group Hypothesized use in kinase inhibition or antiviral agents (based on purine scaffolds)
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 6-Oxo, 2-CF₃, 3-carboxylate Enhanced solubility (carboxylate); moderate similarity (0.88) Intermediate in synthesis of fluorinated pharmaceuticals
4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one 4-Methyl, 6-CF₃ Reduced steric hindrance (methyl vs. ethyl); lower similarity (0.81) Studied for antibacterial activity
6-Chloro-N,N,9-trimethylpurin-2-amine 6-Chloro, 2-amine, N,N,9-methyl Increased polarity (chloro); altered hydrogen-bonding capacity Potential adenosine receptor modulation

Key Comparisons

Trifluoromethyl vs. Non-Fluorinated Groups The trifluoromethyl group in this compound confers greater metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 6-ethylpurines with methyl or hydroxyl groups). This aligns with studies showing CF₃ groups reduce cytochrome P450-mediated degradation .

Ethyl vs. Smaller Alkyl Substituents

  • The 6-ethyl group may enhance hydrophobic interactions in target proteins compared to methyl-substituted analogues (e.g., 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one ), though at the cost of reduced solubility .

Purine vs. Pyridine Scaffolds

  • Purine derivatives (e.g., 6-Chloro-N,N,9-trimethylpurin-2-amine ) often target nucleotide-binding domains (e.g., kinases, GTPases), whereas pyridine-based compounds (e.g., Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate ) are more common in antibacterial or anti-inflammatory agents .

Preparation Methods

Substrate Preparation and Trifluoromethylation Conditions

The trifluoromethylation of 6-ethylpurines typically employs 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one or (CF3SO2)2Zn as trifluoromethyl sources. In a representative procedure, 6-ethylpurine (1 mmol) is dissolved in dimethyl sulfoxide (DMSO, 10 mL) with (CF3SO2)2Zn·2H2O (3 mmol) and tert-butyl hydroperoxide (t-BuOOH, 5 mmol) added incrementally at 0–25°C. The reaction progresses over 24–72 hours, monitored by RP-HPLC, achieving 78–85% yield after chromatographic purification.

Table 1. Trifluoromethylation Efficiency Under Varied Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
(CF3SO2)2ZnDMSO257285
CuIDMF602462
Pd(PPh3)4THF801245

Mechanistic Insights and Byproduct Formation

The reaction proceeds via a radical mechanism, with Zn(II) facilitating single-electron transfer to generate CF3 radicals. Competing pathways, such as N7 or N9 alkylation, are suppressed by steric hindrance from the 6-ethyl group. Decomposition products, including 6-ethylpurine-2(1H)-one, arise from overoxidation and are minimized by controlling t-BuOOH stoichiometry.

Method 2: Alkylation at the 6-Position Followed by Trifluoromethylation

SN2 Alkylation of 6-Chloropurine

6-Chloropurine serves as a versatile precursor for introducing ethyl groups. Treatment with ethylmagnesium bromide (2 eq) in tetrahydrofuran (THF) at −78°C for 2 hours affords 6-ethylpurine in 90% yield. Alternative protocols using NaH/ethyl iodide in DMF at 60°C achieve comparable yields but require rigorous exclusion of moisture.

Sequential Trifluoromethylation

Post-alkylation, the 2-position is functionalized using (CF3SO2)2Zn under conditions analogous to Method 1. Notably, the 6-ethyl group enhances solubility in polar aprotic solvents, reducing reaction times to 48 hours.

Method 3: Cyclization-Based Synthesis

Traube Synthesis with Pre-Installed Substituents

The Traube method involves cyclizing 4,5-diaminopyrimidine derivatives with formamide. Incorporating 2-trifluoromethyl and 6-ethyl groups during pyrimidine synthesis enables direct purine formation. For example, 4-amino-5-ethyl-6-(trifluoromethyl)pyrimidine cyclizes in refluxing formic acid (110°C, 8 hours) to yield the target compound in 70% yield.

Challenges in Regiocontrol

Competing cyclization pathways often produce N7- or N9-substituted byproducts. SnCl4 catalysis (5 mol%) in dichloromethane at −20°C suppresses these side reactions, favoring 1H-purine tautomers.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Scalability

MethodKey AdvantageLimitationMax Yield (%)
1High regioselectivityLong reaction times85
2Modular substrate designMulti-step purification90
3Single-pot synthesisSensitivity to moisture70

Stability and Functionalization Challenges

The 2-trifluoromethyl group exhibits remarkable stability under acidic and basic conditions, enabling downstream transformations such as phosphorylation or glycosylation. However, the 6-ethyl group predisposes the purine ring to oxidative degradation at temperatures >100°C, necessitating inert atmospheres during high-temperature steps .

Q & A

Q. What are the standard synthetic routes for introducing the trifluoromethyl group at the 2-position in 1H-purine derivatives?

  • Methodological Answer: Two primary strategies are employed:
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using Pd(PPh₃)₄ with 6-chloro-purine precursors and trifluoromethyl-containing boronic acids under reflux conditions (e.g., toluene, 12 hours) .
  • Multicomponent Cyclization: A three-component reaction involving trifluoromethyl esters, methyl ketones, and ammonium acetate. highlights that ammonia acts as a catalyst, with the reaction proceeding via aldol-like condensation followed by cyclization. Avoid aqueous ammonia to prevent slowed kinetics .

Q. What analytical techniques are critical for confirming the structure and purity of 6-Ethyl-2-(trifluoromethyl)-1H-purine?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for verifying substituent positions and electronic environments (e.g., ethyl group at C6 and CF₃ at C2) .
  • X-ray Crystallography: Provides unambiguous structural confirmation, as demonstrated for analogous phosphazene compounds in .
  • Chromatography: Column chromatography (e.g., EtOAc/hexane gradients) or HPLC ensures purity, as described in .

Q. What safety considerations are critical when handling fluorinated purine derivatives during synthesis?

  • Methodological Answer:
  • Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reactions (e.g., NaH-mediated alkoxylation in ) .
  • Proper ventilation is required due to HF generation risks from trifluoromethyl groups.
  • Follow protocols for handling pyrophoric reagents (e.g., NaH dispersion in mineral oil) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in cross-coupling reactions?

  • Methodological Answer:
  • Catalyst Selection: Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings for purines, as shown in (yields >70% with 0.05 mmol catalyst loading) .
  • Solvent Effects: THF or toluene are optimal for solubility and reflux stability. notes THF’s role in facilitating phosphazene reactions .
  • Temperature Control: Prolonged reflux (12–24 hours) improves conversion but risks decomposition; monitor via TLC .

Q. What mechanistic insights explain the role of ammonia in the synthesis of trifluoromethyl-substituted purines?

  • Methodological Answer: proposes a dual catalytic mechanism:
  • Aldol Activation: Ammonia deprotonates methyl ketones, enabling nucleophilic attack on trifluoromethyl esters.
  • Cyclization Promotion: Ammonia facilitates intramolecular amidation, forming the pyridone core. Avoid excess ammonia to prevent side reactions (e.g., ester hydrolysis) .

Q. How should researchers address discrepancies in reported yields for similar synthetic routes?

  • Methodological Answer:
  • Parameter Optimization: Systematically vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures ( vs. 3) .
  • By-Product Analysis: Use LC-MS to identify impurities (e.g., dehalogenated by-products in cross-coupling) .
  • Replicate Conditions: Ensure exact reagent grades and moisture-free environments, as minor variations significantly impact fluorinated compounds .

Q. What role does the ethyl group at the 6-position play in modulating electronic and steric properties?

  • Methodological Answer:
  • Steric Effects: The ethyl group increases steric bulk, potentially hindering electrophilic attacks at C8 (observed in purine reactivity studies) .
  • Electronic Contributions: Alkyl groups at C6 electron-donate slightly, stabilizing intermediates in nucleophilic substitution reactions (e.g., alkoxylation in ) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer:
  • In Vitro Assays: Screen for antifungal/antibacterial activity using microdilution methods (MIC90 values), as applied to pyridone analogs in .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., ethyl vs. phenyl at C6) and compare bioactivity trends .

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